N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, ethyl, ethoxy, fluorobenzene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the thiophene group: Thiophene can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the ethyl and ethoxy groups: These groups can be introduced through alkylation reactions.
Incorporation of the fluorobenzene and sulfonamide groups: This step often involves electrophilic aromatic substitution and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorobenzenes.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-fluorobenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interaction with biological targets.
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings.
Synthesis and Structure
The compound is synthesized through a series of multi-step organic reactions, including:
- Formation of the Azepane Ring : The azepane ring is typically formed via cyclization of appropriate precursors.
- Introduction of the Thiophene Group : This is commonly achieved through coupling reactions, such as Suzuki or Stille coupling.
- Attachment of Ethoxy and Fluorobenzene Groups : These groups are introduced using alkylation reactions and electrophilic aromatic substitution.
The final structure features a sulfonamide group, which is critical for its biological activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes, inhibiting their function. This has been observed in related compounds targeting glycine transporters (GlyT1) where modifications to the azepane structure improved potency .
- Receptor Binding : The structural components may allow binding to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter dynamics.
1. Antimicrobial Activity
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. The presence of the thiophene ring may enhance this activity through synergistic effects.
2. CNS Penetration
Studies have shown favorable brain-plasma ratios for compounds similar to this compound, suggesting potential applications in treating neurological disorders .
3. Anti-inflammatory Properties
The compound's structural characteristics may also confer anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S2/c1-2-26-20-8-7-17(13-18(20)21)28(24,25)22-14-19(16-9-12-27-15-16)23-10-5-3-4-6-11-23/h7-9,12-13,15,19,22H,2-6,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIVEMCBLGUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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